Cas no 895935-43-0 (1-(4-Isothiocyanatophenyl)sulfonylindoline)

1-(4-Isothiocyanatophenyl)sulfonylindoline 化学的及び物理的性質
名前と識別子
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- 1-(4-Isothiocyanato-benzenesulfonyl)-2,3-dihydro-1H-indole
- AKOS003371189
- ALBB-003113
- 1-[(4-isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole
- 1-[(4-isothiocyanatophenyl)sulfonyl]indoline
- BBL017702
- 895935-43-0
- STK472394
- H22555
- MFCD07626015
- 1-(4-isothiocyanatobenzenesulfonyl)-2,3-dihydroindole
- 1-(4-isothiocyanatobenzenesulfonyl)-2,3-dihydro-1H-indole
- 1-(4-isothiocyanatophenyl)sulfonyl-2,3-dihydroindole
- VS-06415
- 1-(4-Isothiocyanatophenyl)sulfonylindoline
-
- MDL: MFCD07626015
- インチ: InChI=1S/C15H12N2O2S2/c18-21(19,14-7-5-13(6-8-14)16-11-20)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-10H2
- InChIKey: QDJAXTIEEMHTMF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 316.03401998Da
- どういたいしつりょう: 316.03401998Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 90.2Ų
1-(4-Isothiocyanatophenyl)sulfonylindoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380673-500 mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole |
895935-43-0 | 500MG |
€254.60 | 2023-02-03 | ||
Matrix Scientific | 030248-500mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 500mg |
$126.00 | 2023-09-09 | ||
abcr | AB380673-1g |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole; . |
895935-43-0 | 1g |
€317.00 | 2025-02-14 | ||
A2B Chem LLC | AJ01842-5g |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | >95% | 5g |
$995.00 | 2024-04-19 | |
TRC | I017780-500mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 500mg |
$ 450.00 | 2022-06-04 | ||
TRC | I017780-250mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
TRC | I017780-1000mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 1g |
$ 720.00 | 2022-06-04 | ||
abcr | AB380673-1 g |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole |
895935-43-0 | 1g |
€322.50 | 2023-04-25 | ||
Ambeed | A714149-1g |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 95% | 1g |
$267.0 | 2024-04-16 | |
abcr | AB380673-10g |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole; . |
895935-43-0 | 10g |
€1357.00 | 2025-02-14 |
1-(4-Isothiocyanatophenyl)sulfonylindoline 関連文献
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1. Back matter
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
1-(4-Isothiocyanatophenyl)sulfonylindolineに関する追加情報
Professional Introduction to 1-(4-Isothiocyanatophenyl)sulfonylindoline (CAS No. 895935-43-0)
1-(4-Isothiocyanatophenyl)sulfonylindoline, a compound with the CAS number 895935-43-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The molecular structure of this compound incorporates both isothiocyanate and sulfonylindoline moieties, which are known for their diverse biological activities and interactions with biological targets.
The isothiocyanate group is a versatile functional moiety that has been extensively studied for its role in modulating various biological pathways. It is well-documented that isothiocyanates exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects are primarily attributed to the ability of isothiocyanates to interact with biological molecules such as proteins and nucleic acids, thereby altering their function. In the context of 1-(4-Isothiocyanatophenyl)sulfonylindoline, the presence of this group suggests that the compound may possess similar pharmacological properties, making it a promising candidate for further investigation.
The second key functional moiety in 1-(4-Isothiocyanatophenyl)sulfonylindoline is the sulfonylindoline group. Sulfonylindoline derivatives have been explored for their potential in various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The indoline core is particularly interesting due to its ability to interact with a variety of biological targets, including enzymes and receptors. The sulfonyl group further enhances the pharmacological potential of this class of compounds by providing additional sites for interaction with biological molecules.
Recent research has highlighted the importance of 1-(4-Isothiocyanatophenyl)sulfonylindoline in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits significant activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, research has shown that it can modulate the activity of enzymes such as kinases and phosphodiesterases, which are critical in cancer cell growth and progression. These findings suggest that 1-(4-Isothiocyanatophenyl)sulfonylindoline may serve as a valuable scaffold for the development of new anticancer drugs.
In addition to its anticancer potential, 1-(4-Isothiocyanatophenyl)sulfonylindoline has also been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disease, diabetes, and autoimmune disorders. The ability of this compound to modulate inflammatory pathways has been demonstrated in preclinical studies, where it was shown to reduce levels of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. These findings are particularly promising given the growing recognition of inflammation as a key factor in disease pathogenesis.
The synthesis and characterization of 1-(4-Isothiocyanatophenyl)sulfonylindoline have also been subjects of interest in synthetic organic chemistry. The compound's unique structure presents both challenges and opportunities for synthetic chemists. Recent advances in synthetic methodologies have enabled more efficient and scalable production methods for this compound, which is crucial for its further development into a therapeutic agent. Techniques such as transition metal-catalyzed reactions and novel ligand designs have been employed to optimize the synthesis pathway, making it more cost-effective and environmentally friendly.
The pharmacokinetic properties of 1-(4-Isothiocyanatophenyl)sulfonylindoline are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles, with good bioavailability and moderate metabolic clearance rates. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.
The future prospects for 1-(4-Isothiocyanatophenyl)sulfonylindoline are bright, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel drugs based on this promising scaffold. As our understanding of biological pathways continues to grow, it is anticipated that compounds like 1-(4-Isothiocyanatophenyl)sulfonylindoline will play an increasingly important role in addressing unmet medical needs.
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